molecular formula C19H22BrN3O5S B269551 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide

カタログ番号 B269551
分子量: 484.4 g/mol
InChIキー: XPMKMJULJGBIEG-CIAFOILYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide, also known as BKM120, is a small molecule inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) enzyme. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

作用機序

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide inhibits the Class I PI3K enzyme, which is involved in the regulation of cell growth, survival, and metabolism. PI3K is frequently mutated or overexpressed in various types of cancer, leading to increased signaling through the PI3K/AKT/mTOR pathway. N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide blocks this pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide has been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.

実験室実験の利点と制限

One advantage of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide is its potency and specificity for the Class I PI3K enzyme. This makes it a valuable tool for studying the role of PI3K in cancer biology. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide. One area of research is the identification of biomarkers that can predict response to N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide. Finally, the use of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide in combination with immunotherapy is an exciting avenue of research, as it may enhance the anti-tumor immune response.

合成法

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis starts with the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester with N-(2-ethoxyphenyl)methanesulfonamide to form N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide.

科学的研究の応用

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. It has shown potent anti-tumor activity both as a single agent and in combination with other chemotherapeutic agents. Clinical trials have also shown promising results, with N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide demonstrating efficacy in patients with advanced solid tumors.

特性

製品名

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide

分子式

C19H22BrN3O5S

分子量

484.4 g/mol

IUPAC名

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H22BrN3O5S/c1-4-28-18-8-6-5-7-16(18)23(29(3,25)26)13-19(24)22-21-12-14-11-15(20)9-10-17(14)27-2/h5-12H,4,13H2,1-3H3,(H,22,24)/b21-12+

InChIキー

XPMKMJULJGBIEG-CIAFOILYSA-N

異性体SMILES

CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)S(=O)(=O)C

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(C=CC(=C2)Br)OC)S(=O)(=O)C

正規SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(C=CC(=C2)Br)OC)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。